molecular formula C15H18OS B13098351 Cyclopentyl2-(4-thiomethylphenyl)ethylketone

Cyclopentyl2-(4-thiomethylphenyl)ethylketone

Cat. No.: B13098351
M. Wt: 246.4 g/mol
InChI Key: ASTMOKVUNYQARR-UHFFFAOYSA-N
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Description

Cyclopentyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C15H20OS It is characterized by a cyclopentyl group attached to a 2-(4-thiomethylphenyl)ethyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclopentanone with 4-thiomethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl2-(4-thiomethylphenyl)ethylketone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl2-(4-thiomethylphenyl)ethylketone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Cyclopentyl2-(4-thiomethylphenyl)ethylketone can be compared with similar compounds such as:

    Cyclopentyl2-(4-methylphenyl)ethylketone: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.

    Cyclopentyl2-(4-thiomethylphenyl)ethylalcohol:

    Cyclopentyl2-(4-thiomethylphenyl)ethylsulfone: The thiomethyl group is oxidized to a sulfone, significantly changing its chemical behavior and interactions.

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

4-(3-cyclopentyl-3-oxopropyl)thiobenzaldehyde

InChI

InChI=1S/C15H18OS/c16-15(14-3-1-2-4-14)10-9-12-5-7-13(11-17)8-6-12/h5-8,11,14H,1-4,9-10H2

InChI Key

ASTMOKVUNYQARR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

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